molecular formula C5H9ClO2 B3024602 (3-Chloromethyloxetan-3-yl)methanol CAS No. 4351-77-3

(3-Chloromethyloxetan-3-yl)methanol

Cat. No.: B3024602
CAS No.: 4351-77-3
M. Wt: 136.58 g/mol
InChI Key: BIZNEDGOZPNEPL-UHFFFAOYSA-N
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Description

(3-Chloromethyloxetan-3-yl)methanol is a chemical compound with the molecular formula C5H9ClO2. It is characterized by the presence of a chloromethyl group attached to an oxetane ring, which is further connected to a methanol group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloromethyloxetan-3-yl)methanol typically involves the reaction of oxetane with chloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Chloromethyloxetan-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chloromethyloxetan-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloromethyloxetan-3-yl)methanol involves its reactivity with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The oxetane ring provides structural stability and reactivity, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromomethyloxetan-3-yl)methanol: Similar structure but with a bromine atom instead of chlorine.

    (3-Iodomethyloxetan-3-yl)methanol: Similar structure but with an iodine atom instead of chlorine.

    (3-Methyloxetan-3-yl)methanol: Lacks the halogen atom, resulting in different reactivity.

Uniqueness

(3-Chloromethyloxetan-3-yl)methanol is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industrial applications .

Properties

IUPAC Name

[3-(chloromethyl)oxetan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZNEDGOZPNEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloromethyloxetan-3-yl)methanol
Reactant of Route 2
(3-Chloromethyloxetan-3-yl)methanol
Reactant of Route 3
(3-Chloromethyloxetan-3-yl)methanol
Reactant of Route 4
(3-Chloromethyloxetan-3-yl)methanol
Reactant of Route 5
(3-Chloromethyloxetan-3-yl)methanol
Reactant of Route 6
(3-Chloromethyloxetan-3-yl)methanol

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